molecular formula C20H19NO4 B032651 Dehydrocrebanine CAS No. 77784-22-6

Dehydrocrebanine

Cat. No. B032651
CAS RN: 77784-22-6
M. Wt: 337.4 g/mol
InChI Key: HCKFFNXOLCSPAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first total syntheses of dehydrocrebanine, along with other related compounds, were achieved through a crucial step involving the formation of ring C by microwave-assisted direct biaryl coupling, producing the aporphine skeleton in high yields. This process was evaluated for cytotoxicity against three human cancer cell lines, showcasing its potential biomedical applications (Rayanil, Prempree, & Nimgirawath, 2016).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the chemical behavior of dehydrocrebanine. Research into the crystal structure and molecular conformation of related compounds provides insights into the spatial arrangement of atoms within the molecule, affecting its reactivity and interactions. Studies such as the synthesis, crystal structure, and molecular conformation analysis of N‐Ac‐dehydro‐Phe‐L‐Val‐L‐Val‐OCH3 contribute to our understanding of dehydrocrebanine's structural characteristics (Narula, Khandelwal, & Singh, 1991).

Chemical Reactions and Properties

The chemical properties of dehydrocrebanine are explored through studies on its synthesis and the reactions it undergoes. For instance, the manganese-catalyzed dehydrogenative coupling of alcohols and amines forms aldimines, showcasing an environmentally benign methodology in organic chemistry relevant to the synthesis pathways involving dehydrocrebanine (Mukherjee et al., 2016).

Scientific Research Applications

  • Anticancer Potential : Dehydrocrebanine has shown promise as an anticancer agent. A study by Ho et al. (2021) found that dehydrocrenatidine, a related compound, induces apoptosis in oral cancer cells through the activation of JNK and ERK pathways (Ho et al., 2021).

  • Neuroprotective Effects : Dehydrocavidine, another related compound, was found to reduce d-galactose-induced learning and memory impairment in rats, enhancing synaptic plasticity and reducing oxidative damage and neuroinflammation (Fu et al., 2018).

  • Toxicity Concerns : Dehydrocrebanine (DC) has shown cytotoxicity to murine macrophage cells, which raises caution for its use in treating patients. This compound is found in the Thai traditional medicinal plant, Stephania venosa Spreng (Phupong et al., 2020).

  • Liver Protection : Dehydrocavidine has been effective in protecting against carbon tetrachloride-induced liver injury in rats, demonstrating antioxidant activity (Wang et al., 2008). Additionally, it protects rats from carbon tetrachloride-induced hepatic fibrosis by improving liver function and reducing damage (Wang et al., 2011).

  • Synthesis of Protein-Reactive Compounds : Ribosomal synthesis of dehydroalanine-containing peptides allows for the preparation of large libraries of protein-reactive compounds. These could have potential use as novel drugs or analytical tools (Seebeck & Szostak, 2006).

  • Cell Cycle Suppression : Dehydroleucodine, a sesquiterpene lactone, selectively induces a transient arrest in G2 in onion root meristematic cells. This suggests its potential as a cell cycle suppressor without affecting cell viability or elongation (López et al., 2002).

Safety And Hazards

In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFFNXOLCSPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C5C=CC(=C(C5=CC1=C24)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228400
Record name Dehydrocrebanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocrebanine

CAS RN

77784-22-6
Record name Dehydrocrebanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077784226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocrebanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
K Rayanil, C Prempree… - Journal of Asian natural …, 2016 - Taylor & Francis
… Dehydrocrebanine was shown to have strong activity against several cancer cell lines (HL-60, HUCCA-1, BC and MOLT-3) [Citation4] whereas crebanine was found to significantly …
Number of citations: 6 www.tandfonline.com
C Phupong, M Suenaga, P Bhoopong, W Chunglok… - Tetrahedron, 2020 - Elsevier
During our continuous investigation on a Thai traditional medicinal plant, Stephania venosa Spreng, an alkaloid that seemed to be O-methyldehydrobulbocapnine (MDB) or …
Number of citations: 2 www.sciencedirect.com
A Makarasen, W Sirithana, S Mogkhuntod… - Planta …, 2011 - thieme-connect.com
The cytotoxic activity of five alkaloids, namely 4, 5-dioxo-dehydrocrebanine (1), dehydrocrebanine (2), crebanine (3), oxostephanine (4), and thailandine (5) isolated from the tuber and …
Number of citations: 51 www.thieme-connect.com
J Kunitomo, Y Murakami, M Oshikata, T Shingu… - Phytochemistry, 1980 - Elsevier
… This reaction with dehydrocrebanine (4) afforded the corresponding 4,5-dioxodehydrocrebanine (5). which was identified with the natural product, and the corresponding …
Number of citations: 31 www.sciencedirect.com
PM Le, V Srivastava, TT Nguyen… - Phytotherapy …, 2017 - Wiley Online Library
… A bioassay‐guided fractionation led to the isolation of four aporphine and one tetrahydroprotoberberine alkaloids: dehydrocrebanine 1, tetrahydropalmatine 2, stephanine 3, …
Number of citations: 31 onlinelibrary.wiley.com
JH Song, L Zhang, Y Song - Fitoterapia, 2014 - Elsevier
Phytochemical investigation of the 80% EtOH extract of the bulbs of Lycoris aurea led to the isolation of six new alkaloids, 2-demethyl-isocorydione (1), 8-demethyl-dehydrocrebanine (2)…
Number of citations: 26 www.sciencedirect.com
J Sun, X Zhan, W Wang, X Yang, Y Liu, H Yang… - Journal of Advanced …, 2023 - Elsevier
… Interestingly, the study of the compounds didehydroglaucine and dehydrocrebanine revealed that the double bond at C6a and C7 plays a critical role in increasing cytotoxicity besides …
Number of citations: 3 www.sciencedirect.com
C Yan, F Sheng-ding, A Suzuki, A Isogai - Journal of Integrative Plant …, 1989 - jipb.net
Abstract: Eleven alkaloids were isolated from roots of Stephania succifera Lo et Tsoong. They were identified as crebanine (Ⅰ), tetrahydropalmatine (Ⅱ), dehydrocrebanine (Ⅲ), …
Number of citations: 2 www.jipb.net
K Likhitwitayawuid, S Dej-adisai… - Planta …, 1999 - thieme-connect.com
… The 6a, 7-dehydroaporphine alkaloids dehydrostephanine and dehydrocrebanine showed potent activity with IC 50 values of 40 and 70 ng/ml, respectively. The 13 C-NMR data of …
Number of citations: 75 www.thieme-connect.com
S Ma, L Liu, X Li, Y Xie, X Shi… - BMC …, 2023 - bmccomplementmedtherapies …
The dried bark of Ailanthus altissima (Mill.) Swingle is widely used in traditional Chinese medicine for the treatment of ulcerative colitis. The objective of this study was to explore the …

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